Glycerol-d5 1-Acetate(1-Monoacetin-d5) Glycerol-d5 1-Acetate(1-Monoacetin-d5)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202556
InChI:
SMILES:
Molecular Formula: C₅H₅D₅O₄
Molecular Weight: 139.16

Glycerol-d5 1-Acetate(1-Monoacetin-d5)

CAS No.:

Cat. No.: VC0202556

Molecular Formula: C₅H₅D₅O₄

Molecular Weight: 139.16

* For research use only. Not for human or veterinary use.

Glycerol-d5 1-Acetate(1-Monoacetin-d5) -

Specification

Molecular Formula C₅H₅D₅O₄
Molecular Weight 139.16

Introduction

Chemical Identity and Structure

Glycerol-d5 1-Acetate is a deuterated version of the standard 1-monoacetin compound, where five hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms. This strategic labeling creates a compound with nearly identical chemical behavior to the non-deuterated version but with a distinct mass signature that can be easily identified in analytical applications.

Nomenclature and Identification

The compound Glycerol-d5 1-Acetate possesses several synonyms that are commonly used in scientific literature and commercial catalogues. These alternative names reflect various naming conventions and structural perspectives of the same molecule.

ParameterInformation
Primary NameGlycerol-d5 1-Acetate(1-Monoacetin-d5)
Catalogue NumberIM086999
CAS Number— (Deuterated version)
Alternate CAS No.106-61-6 (unlabelled version)
Synonyms(±)-2,3-Dihydroxypropyl-d5 Acetate; 2,3-Dihydroxypropyl-d5 Acetate; Glycerine-d5 1-Acetate; Glycerol-d5 1-Monoacetate; Glycerol-d5 α-Monoacetate; Glyceryl-d5 1-Monoacetate; NSC 35010-d5; α-Monoacetin-d5

The compound is derived from Glycerol-d5, which has the CAS number 62502-71-0 and is itself an important deuterated standard with widespread applications in biochemical research .

Molecular Information

The molecular composition of Glycerol-d5 1-Acetate represents a modified glycerol structure where one hydroxyl group has been acetylated, and five hydrogen atoms have been replaced with deuterium atoms.

ParameterValue
Molecular FormulaC5H5D5O4
Molecular Weight139.16 g/mol
StructureAcetylated glycerol with 5 deuterium atoms
Parent CompoundGlycerol-d5 (C3H3D5O3)

The five deuterium atoms in the structure are strategically placed on the glycerol backbone, creating a mass shift that is detectable in mass spectrometric analysis without significantly altering the chemical properties of the compound .

PropertyInformation
Physical StateColorless liquid at room temperature
SolubilitySoluble in water and polar organic solvents
Storage ConditionRoom temperature stability for shipping; recommended storage at lower temperatures for long-term preservation

Parent Compound Properties

The physical properties of the parent compound Glycerol-d5 provide insight into the behavior of its acetate derivative:

PropertyValue
Density1.331 g/mL at 25°C
Boiling Point182°C (literature value)
Melting Point20°C (literature value)
Flash Point320°F
Exact Mass97.07870 (for Glycerol-d5)

These properties reflect the characteristics of Glycerol-d5, which forms the backbone of Glycerol-d5 1-Acetate . The acetylation at one hydroxyl group would modify these properties slightly, potentially increasing molecular weight and affecting solubility characteristics.

Synthesis Methods

The synthesis of deuterated compounds like Glycerol-d5 1-Acetate requires specialized techniques to incorporate deuterium atoms into the target molecule structure.

Precursor Synthesis

The synthesis typically begins with the preparation of Glycerol-d5, which serves as the primary precursor for Glycerol-d5 1-Acetate.

StepDescription
Starting MaterialDeuterated water (D2O) and/or deuterated glycerol-d8
Protection StrategyOften involves protection of specific hydroxyl groups before selective acetylation
PurificationColumn chromatography using silica gel with gradient elution
MethodDescription
Conventional AcetylationUsing acetic anhydride or acetyl chloride under controlled conditions
Enzymatic AcetylationUsing lipases for regioselective acetylation
PurificationColumn chromatography to separate mono-, di-, and tri-acetylated products

Research into the preparation of deuterated standards for analytical purposes has demonstrated the feasibility of synthesizing deuterated glycerol derivatives through multi-step processes involving protection, selective functionalization, and deprotection strategies .

Applications in Research and Industry

Glycerol-d5 1-Acetate serves multiple important functions across scientific disciplines and industrial applications. Its unique properties as a deuterium-labeled compound make it particularly valuable in analytical contexts.

Analytical Chemistry Applications

The compound serves as an important reference standard in various analytical techniques.

ApplicationDescription
Internal StandardUsed in quantitative mass spectrometry for glycerol acetates and related compounds
Metabolic StudiesTracer for studying metabolism of glycerol and acetate derivatives
Method DevelopmentReference compound for developing analytical methods for acylglycerols

The incorporation of deuterium atoms creates a mass shift that allows the compound to be distinguished from non-deuterated analogues in mass spectrometric analysis, making it valuable for quantification purposes .

Pharmaceutical Applications

The pharmaceutical industry utilizes Glycerol-d5 1-Acetate and similar deuterated compounds for various purposes related to drug development and quality control.

ApplicationDescription
Pharmacokinetic StudiesTracking metabolism and distribution of glycerol-based pharmaceuticals
Excipient ResearchUnderstanding the behavior of glycerol acetates used as pharmaceutical excipients
Quality ControlStandard for analyzing pharmaceutical products containing glycerol derivatives

As a deuterated analogue of Glycerol 1-Acetate, this compound is relevant to pharmaceutical applications where triacetin (glycerol triacetate) is used as a humectant, plasticizer, or solvent in pharmaceutical formulations .

Biochemical Research

In biochemical research, deuterated compounds like Glycerol-d5 1-Acetate provide valuable tools for studying metabolic pathways and biological processes.

Research AreaApplication
Lipid MetabolismStudying glycerolipid synthesis and breakdown pathways
Enzyme KineticsInvestigating isotope effects on enzymatic reactions involving glycerol derivatives
Structural BiologyReference compounds for NMR studies of glycerolipid-protein interactions

The recombinant production of deuterated compounds using biological systems, as demonstrated with other deuterated molecules, suggests potential biocatalytic approaches for synthesizing Glycerol-d5 1-Acetate and related compounds .

Analytical Methods for Characterization

Various analytical techniques are employed to characterize Glycerol-d5 1-Acetate and confirm its structure, purity, and isotopic composition.

Mass Spectrometry

Mass spectrometry is the primary technique for analyzing deuterated compounds due to its ability to differentiate between isotopologues based on their mass differences.

TechniqueApplication
LC-MS/MSQuantification and structural confirmation
GC-MSAnalysis of volatility and fragmentation patterns
HRMSExact mass determination and elemental composition confirmation

Liquid chromatography-mass spectrometry (LC-MS) analysis can demonstrate the degree of deuterium incorporation in the molecule, as illustrated by studies on other deuterated compounds where the highest probability of deuterium incorporation can be determined through mass spectral analysis .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about deuterated compounds, revealing the positions of deuterium atoms within the molecule.

NMR TechniqueInformation Obtained
1H NMRConfirms deuterium substitution by showing reduced intensity of specific signals
13C NMRShows coupling patterns with deuterium atoms
2H NMRDirect observation of deuterium atoms in the molecule

The strategic incorporation of deuterium atoms in Glycerol-d5 1-Acetate creates distinctive NMR spectra that can be used to confirm the structure and purity of the compound.

Comparison with Non-Deuterated Analogues

Understanding the similarities and differences between Glycerol-d5 1-Acetate and its non-deuterated counterpart provides insight into its utility as a standard and its behavior in various applications.

Chemical Property Comparison

PropertyGlycerol 1-AcetateGlycerol-d5 1-Acetate
Chemical ReactivityReference standardNearly identical to non-deuterated analogue
Hydrogen BondingStandard hydrogen bondingSlightly altered due to deuterium substitution
StabilityStandard stabilityPotentially increased C-D bond stability

The chemical behavior of Glycerol-d5 1-Acetate closely resembles that of the non-deuterated compound, with the primary difference being the mass increase due to deuterium substitution .

Applications in Analytical Methods

The deuterated compound offers specific advantages in analytical applications compared to its non-deuterated counterpart.

ApplicationAdvantage of Deuterated Compound
Internal StandardMass shift allows co-analysis with non-deuterated analogue
Quantitative AnalysisReduced isotope effects compared to other labeling strategies
Method DevelopmentValidation of analytical methods for glycerol derivatives

The ability to distinguish between deuterated and non-deuterated forms through mass spectrometry enables accurate quantification of the non-deuterated compound in complex matrices .

Future Research Directions

The development and application of deuterated compounds like Glycerol-d5 1-Acetate continue to evolve, with several promising directions for future research.

Synthetic Methods Advancement

Improvements in synthetic approaches could enhance the efficiency and selectivity of deuterium incorporation.

Research AreaPotential Advancement
Enzymatic SynthesisDevelopment of biocatalytic methods for regioselective deuteration
Flow ChemistryContinuous-flow processes for more efficient deuterium incorporation
Green ChemistryEnvironmentally friendly approaches to deuterium labeling

The exploration of bioengineered microorganisms for producing deuterated compounds, as demonstrated for other molecules, suggests potential biological routes for synthesizing Glycerol-d5 1-Acetate with high isotopic purity .

Analytical Applications

Expanding the use of deuterated standards like Glycerol-d5 1-Acetate in emerging analytical techniques represents an important direction for future research.

Emerging TechniquePotential Application
Imaging Mass SpectrometrySpatial distribution studies of glycerol derivatives in tissues
Single-Cell MetabolomicsTracing glycerol metabolism at the cellular level
Metabolic Flux AnalysisQuantitative studies of glycerol utilization pathways

The growing importance of deuterated internal standards in quantitative metabolomics highlights the continuing relevance of compounds like Glycerol-d5 1-Acetate in advanced analytical methods.

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